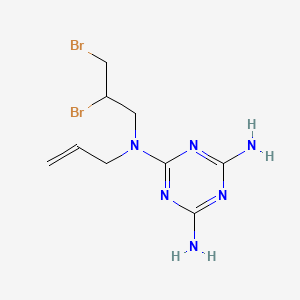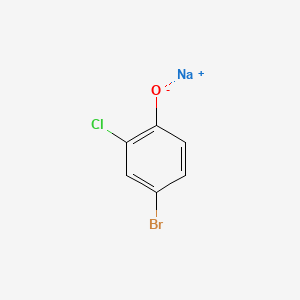
Phenol, 4-bromo-2-chloro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-bromo-2-chloro-, sodium salt is an organic compound with the molecular formula C6H3BrClNaO. It is a derivative of phenol where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively, and the hydroxyl group is deprotonated to form a sodium salt. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-bromo-2-chloro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the bromination and chlorination of phenol, followed by the neutralization of the resulting compound with sodium hydroxide to form the sodium salt. The reaction conditions typically include the use of bromine and chlorine as halogenating agents, and the reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-chloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and other reduced phenolic compounds.
Scientific Research Applications
Phenol, 4-bromo-2-chloro-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-chloro-, sodium salt involves its interaction with nucleophiles and electrophiles. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-bromo-4-chloro-: Similar in structure but with different positions of bromine and chlorine atoms.
Phenol, 4-chloro-2-bromo-: Another isomer with reversed positions of halogen atoms.
Phenol, 4-bromo-2-fluoro-: Substituted with fluorine instead of chlorine.
Uniqueness
Phenol, 4-bromo-2-chloro-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms in specific positions on the benzene ring makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
56308-98-6 |
|---|---|
Molecular Formula |
C6H3BrClNaO |
Molecular Weight |
229.43 g/mol |
IUPAC Name |
sodium;4-bromo-2-chlorophenolate |
InChI |
InChI=1S/C6H4BrClO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
ZHXDBHBPUPQANP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


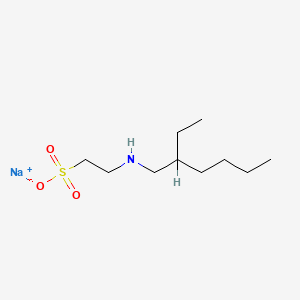
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
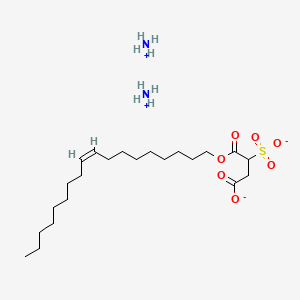
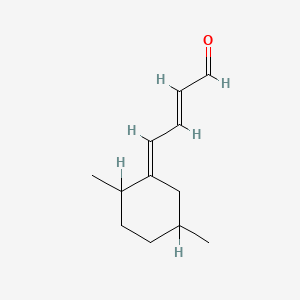
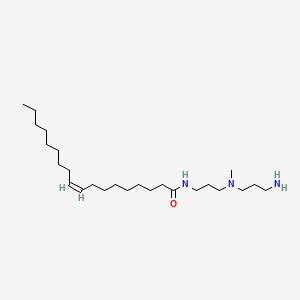
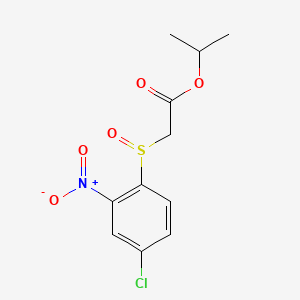
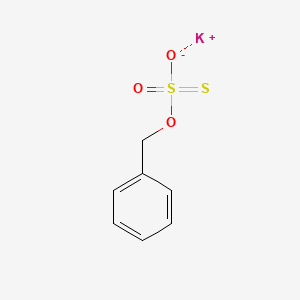
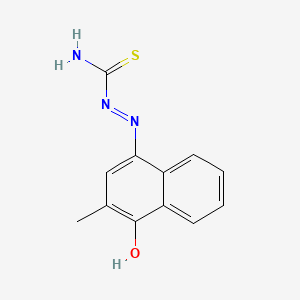
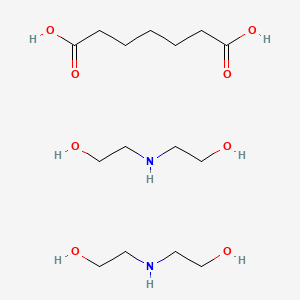
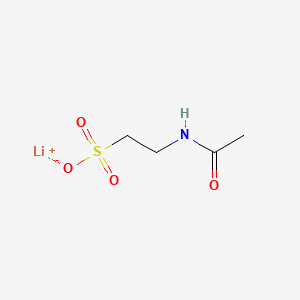
![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

